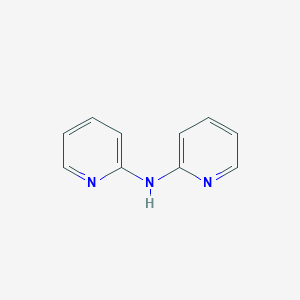

2,2'-Dipyridylamine

Description

Properties

IUPAC Name |

N-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPCBAWTWYFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061619 | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-34-2 | |

| Record name | 2,2′-Dipyridylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(2-pyridyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIPYRIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9BF664YAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dipyridylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2,2'-dipyridylamine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details various synthetic methodologies, including the prevalent reaction of 2-aminopyridine with 2-chloropyridine, the Chichibabin reaction, and the Ullmann condensation. Each method is presented with detailed experimental protocols. The guide also offers a thorough characterization of this compound, summarizing its physical and spectroscopic properties in clearly structured tables for easy reference. Furthermore, this document explores the diverse applications of this compound, particularly its role as a versatile ligand in coordination chemistry, catalysis, and its emerging potential in materials science and drug development.

Introduction

This compound, with the chemical formula (C₅H₄N)₂NH, is an organic compound consisting of two pyridyl groups linked by a secondary amine.[1] This structure imparts a unique set of properties that make it a compound of significant interest in various fields of chemistry. Its ability to act as a bidentate N-donor ligand allows it to form stable complexes with a wide range of metal ions.[2] The resulting metal complexes have found applications in catalysis, materials science, and analytical chemistry.[2][3] In the realm of drug development, the this compound scaffold and its derivatives are being explored for their potential therapeutic properties, including antitumor activities.[4]

This guide will provide a detailed examination of the primary synthetic routes to this compound, offering standardized experimental protocols. It will also present a comprehensive characterization of the compound, including its physical properties and a detailed analysis of its spectroscopic data. Finally, the guide will touch upon the key applications of this compound, highlighting its importance to researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

Several synthetic methods have been established for the preparation of this compound. The most common and practical approaches include the reaction of 2-aminopyridine with a 2-halopyridine, the Chichibabin reaction, and the Ullmann condensation.

From 2-Aminopyridine and 2-Chloropyridine

This is one of the most widely used methods for synthesizing this compound. The reaction involves the nucleophilic substitution of the halide on the 2-halopyridine by the amino group of 2-aminopyridine. The reaction is typically carried out in the presence of a strong base to deprotonate the 2-aminopyridine, thus increasing its nucleophilicity.

Experimental Protocol:

A general procedure for this synthesis is as follows:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine and a strong base such as potassium tert-butoxide or sodium amide in an appropriate aprotic solvent like benzene, toluene, or xylene.

-

The mixture is heated to reflux for a specified period to ensure the formation of the deprotonated 2-aminopyridine.

-

2-Chloropyridine is then added to the reaction mixture, and the reflux is continued for an extended period, typically 24 to 72 hours.

-

After cooling to room temperature, the reaction mixture is quenched with water.

-

The product is extracted into an organic solvent such as dichloromethane or chloroform.

-

The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as dichloromethane/n-hexane or benzene/petroleum ether, to yield reddish-brown or white to off-white crystals of this compound.[5][6]

Synthesis Workflow: From 2-Aminopyridine and 2-Chloropyridine

Table 1: Comparison of Reaction Conditions for the Synthesis from 2-Aminopyridine and 2-Halopyridine

| 2-Halopyridine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Potassium tert-butoxide | Benzene | Reflux | 72 | Not specified | [5] |

| 2-Bromopyridine | Sodium amide | Toluene | 110 | 48 | 40-80 | Not specified |

| 2-Fluoropyridine | Not specified | Not specified | 190-210 (microwave) | Not specified | 64-74 | [7] |

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives.[8] In the context of this compound synthesis, it involves the reaction of pyridine with sodium amide, which acts as a strong nucleophile.[1]

Experimental Protocol:

-

In a reaction vessel suitable for high-temperature reactions, sodium amide is prepared in situ or added to a high-boiling inert solvent such as xylene or toluene.[9]

-

Pyridine is added to the suspension of sodium amide.

-

The reaction mixture is heated to a high temperature (typically 100-130°C) under an inert atmosphere for several hours.[1]

-

The progress of the reaction can be monitored by the evolution of hydrogen gas.[8]

-

After the reaction is complete, the mixture is cooled and carefully quenched with water or an ammonium chloride solution.[1]

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by recrystallization.

Chichibabin Reaction Mechanism

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[10] For the synthesis of this compound, this would involve the coupling of 2-aminopyridine with a 2-halopyridine in the presence of a copper catalyst and a base. This method is an alternative to the uncatalyzed reaction and can sometimes be performed under milder conditions.

Experimental Protocol:

-

A mixture of 2-aminopyridine, a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine), a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or K₃PO₄), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine) is prepared in a suitable high-boiling solvent such as DMSO, DMF, or dioxane.

-

The reaction vessel is sealed, and the mixture is heated to a temperature typically ranging from 100 to 130°C for several hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃ | [11] |

| Molecular Weight | 171.20 g/mol | [11] |

| Appearance | White to off-white or reddish-brown crystalline solid | [2][6] |

| Melting Point | 90-92 °C | [12] |

| Boiling Point | 222 °C at 50 mmHg | [12] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. Soluble in benzene and dilute ethanol. | [2][6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | δ 8.25 (d, 2H), 7.55 (t, 2H), 7.20 (s, 1H, NH), 6.95 (d, 2H), 6.80 (t, 2H) |

| ¹³C | CDCl₃ | δ 157.0, 148.5, 138.0, 116.5, 112.0 |

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3200 - 3400 | N-H stretch | Medium, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1580 - 1610 | C=C and C=N stretching (pyridyl rings) | Strong |

| 1400 - 1500 | Aromatic ring stretching | Medium to Strong |

| 1200 - 1300 | C-N stretch | Medium |

| 700 - 800 | C-H out-of-plane bending | Strong |

Note: The IR spectrum of a complex of this compound shows peaks at 3434 (w), 1604 (s), 1594 (s), 1550 (m), 1469 (s), 1425 (s), 1358 (s), 1313 (m), 1285 (m), 1242 (w), 1154 (s), 1116 (s), 1088 (s), 1014 (m), 927 (w), 894 (w), 764 (s), 744 (m), 637 (m), 627 (m), and 518 (w) cm⁻¹.[5]

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in various solvents exhibits absorption bands in the ultraviolet region, which are characteristic of the π-π* transitions within the pyridyl rings.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~250, ~300 | Not specified |

| Methanol | ~248, ~302 | Not specified |

| Hexane | ~245, ~298 | Not specified |

Note: The exact λmax and molar absorptivity values can be influenced by the solvent polarity.[13]

Applications of this compound

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Coordination Modes of this compound

Coordination Chemistry and Catalysis

This compound is extensively used as a ligand in coordination chemistry. It can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.[14] These metal complexes exhibit interesting structural, electronic, and magnetic properties. Furthermore, metal complexes of this compound have shown significant catalytic activity in a range of organic transformations, such as oxidation reactions.[2] For instance, palladium complexes with this compound-based ligands have been used as catalysts for the aerobic oxidation of styrene.

Materials Science

The ability of this compound to form well-defined coordination complexes makes it a suitable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[3] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Drug Development

The this compound scaffold is of interest to medicinal chemists. Platinum(II) and palladium(II) complexes of this compound with amino acids have been synthesized and investigated for their potential antitumor properties.[4] Some of these complexes have shown promising activity against leukemia cells, suggesting that this compound and its derivatives could serve as a basis for the development of new therapeutic agents.

Analytical Chemistry

As a chelating agent, this compound can form colored complexes with various metal ions. This property can be exploited for the development of colorimetric sensors for the detection and quantification of metal ions in analytical chemistry.[3]

Conclusion

This compound is a versatile and valuable compound with a rich chemistry. This technical guide has provided a detailed overview of its synthesis, characterization, and key applications. The synthetic routes described offer researchers a range of options for preparing this compound, while the comprehensive characterization data serves as a reliable reference for its identification and quality control. The diverse applications of this compound, from coordination chemistry and catalysis to materials science and drug development, underscore its significance in modern chemical research. It is anticipated that the information compiled in this guide will be a useful resource for scientists and professionals working with this important heterocyclic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dipyridylamine - Certified Reference Material at Best Price [nacchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Some potential antitumor this compound Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound CAS#: 1202-34-2 [m.chemicalbook.com]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 9. lanthanides.tripod.com [lanthanides.tripod.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. 1202-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound(1202-34-2) IR Spectrum [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dipyridylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (DPA), also known as di(2-pyridyl)amine, is a heterocyclic organic compound with the chemical formula C₁₀H₉N₃. Structurally, it consists of a secondary amine linking two pyridine rings at their 2-positions.[1][2] First synthesized over a century ago, DPA has emerged as a significant molecule in various fields of chemical science, particularly in coordination chemistry.[3][4] Its ability to act as a versatile chelating ligand, binding to metal ions through its nitrogen atoms in multiple coordination modes, has led to extensive research into its complexes and their applications in catalysis, materials science, and bioinorganic chemistry.[3][5][6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, application, and potential as a scaffold in drug design.

Structural and General Properties

A compilation of the general and structural properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | N-(Pyridin-2-yl)pyridin-2-amine | [2] |

| Synonyms | 2,2'-Iminodipyridine, Di(2-pyridyl)amine | [2] |

| CAS Number | 1202-34-2 | [6] |

| Molecular Formula | C₁₀H₉N₃ | [2] |

| Molecular Weight | 171.20 g/mol | [6] |

| Appearance | White to off-white crystalline solid/powder | [7] |

Thermodynamic and Physical Properties

Quantitative data regarding the thermodynamic and physical properties are detailed in Table 2. These values are critical for predicting the compound's phase behavior and for designing experimental and industrial processes.

| Property | Value | Reference(s) |

| Melting Point | 90-92 °C | [6] |

| Boiling Point | 307.5 °C (at 760 mmHg) | [2] |

| 222 °C (at 50 mmHg) | [6] | |

| Flash Point | 170 °C | [6] |

| Density (estimate) | ~1.2 g/cm³ | [6] |

Solubility and Partitioning Behavior

The solubility of this compound in various solvents and its partitioning coefficient are key indicators of its polarity, bioavailability, and environmental fate. This data is summarized in Table 3.

| Property | Value | Reference(s) |

| Water Solubility | Sparingly soluble | [7] |

| Organic Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. Moderately soluble in polar organic solvents. | [7] |

| pKa (predicted) | 4.79 ± 0.10 | [7] |

| LogP (XLogP3) | 2.0 | [7] |

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify a substance and assess its purity.[8]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[10][11]

-

Measurement: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath) attached to a calibrated thermometer.[8][10]

-

Heating and Observation: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[8][10]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[12] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined at a specific atmospheric pressure. Several methods are described under OECD Guideline 103, including the dynamic method and the Siwoloboff method.[5][13][14][15]

-

Principle (Siwoloboff Method): A small amount of the liquid is heated in a test tube. A smaller, inverted capillary tube is placed inside.

-

Procedure: The apparatus is heated until a continuous stream of bubbles emerges from the inverted capillary.

-

Equilibrium: The heating is stopped, and the liquid is allowed to cool.

-

Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the smaller capillary tube. This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[1][16][17][18]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined.

-

Procedure: An excess amount of solid this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19] A preliminary test can determine the necessary time.[16]

-

Phase Separation: The mixture is allowed to stand to let undissolved solid settle. Centrifugation may be required to separate the solid and aqueous phases effectively.[20]

-

Analysis: The concentration of this compound in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and precise method for determining the acid dissociation constant (pKa).[22][23][24]

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Calculation: The pKa corresponds to the pH at the half-equivalence point of the titration curve, where half of the amine groups are protonated. This point is identified as the inflection point on the curve.[23]

Synthesis and Chemical Behavior Visualized

The following diagrams, created using the DOT language, illustrate key aspects of this compound's chemistry.

Synthetic Pathway

This compound can be synthesized via several routes. A common laboratory method involves the coupling of 2-aminopyridine with 2-chloropyridine.[2][25] An alternative historical method is the reaction of pyridine with sodium amide.[2]

Versatility in Metal Coordination

As a ligand, this compound exhibits remarkable versatility, capable of adopting numerous coordination modes depending on its protonation state and the metal center involved. This adaptability allows it to form mononuclear, dinuclear, and polynuclear complexes.[3][4]

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. laboratuar.com [laboratuar.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. lifechemicals.com [lifechemicals.com]

- 22. pKa and log p determination | PPTX [slideshare.net]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. rsc.org [rsc.org]

coordination chemistry of 2,2'-Dipyridylamine ligands

An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Dipyridylamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dpa) is a versatile ligand that has garnered significant interest in coordination chemistry due to its diverse coordination modes, the unique properties of its metal complexes, and its wide range of applications. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of dpa ligands, with a focus on aspects relevant to researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding of this important class of ligands.

Introduction to this compound

This compound is an organic compound consisting of two pyridyl rings linked by a secondary amine group.[1] First synthesized in 1914, dpa and its deprotonated form, 2,2'-dipyridylamide, are utilized as multidentate ligands in inorganic and organometallic chemistry.[2] The versatility of dpa is remarkable; it can exist in various protonation states and adopt at least nine different coordination modes, enabling it to stabilize complexes with one, two, or even three metal atoms, including those with direct metal-metal bonds.[2][3][4] This adaptability makes dpa a valuable ligand in the development of new catalysts, functional materials, and therapeutic agents.[5][6]

Synthesis of this compound and its Metal Complexes

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The classical approach involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of a base like barium oxide.[1] Another common method is the heating of pyridine with sodium amide.[1]

General Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be broadly categorized into two main routes[4]:

-

Direct Metalation: This method involves reacting the dpa ligand with a transition-metal halide in the presence of an external base (e.g., t-BuONa or t-BuOK).[4]

-

Transmetalation: This route utilizes a lithium salt of the deprotonated dpa ligand, which is typically prepared in situ by treating dpa with an organolithium reagent like MeLi or n-BuLi at low temperatures. This lithium salt is then reacted with a transition-metal halide.[4]

Microwave-assisted synthesis has also been reported as an effective method for preparing dpa-metal complexes, such as a copper(II)-ibuprofen-dpa complex.[7]

Coordination Chemistry of this compound

The remarkable versatility of dpa as a ligand stems from its ability to adopt numerous coordination modes.[2][4] This flexibility allows for the formation of a wide variety of mononuclear, binuclear, and trinuclear complexes.[2]

Coordination Modes

At least nine distinct coordination modes have been identified for the dpa ligand, which are often characterized by X-ray crystallography.[2] These modes range from a simple monodentate binding to more complex bridging and chelating arrangements. The most common coordination mode is a bidentate chelation through the two pyridine nitrogen atoms.[2][5] The deprotonated dpa anion can act as a bridging ligand, facilitating the formation of polynuclear complexes and extended metal atom chains.[1][2]

Properties of this compound Metal Complexes

The properties of dpa metal complexes are highly tunable and depend on the metal ion, its oxidation state, and the specific coordination mode of the dpa ligand.

Spectroscopic Properties

Many dpa complexes exhibit interesting photophysical properties, including luminescence.[2] For instance, complexes with Rh, Ir, Ru, Hg, Cd, Zn, Al, and Mn have shown blue luminescence.[2] The emission is often attributed to intraligand π-π* transitions, where the chelation to the metal center increases the rigidity of the ligand and reduces non-radiative decay pathways.[2][5] Some ruthenium(II) complexes of dpa have been reported to exhibit dual luminescence.[8][9]

Electrochemical Properties

The electrochemical behavior of dpa complexes is a subject of significant interest. The redox properties can be finely tuned by modifying the dpa ligand or the metal center.[10][11] For example, ruthenium(II) terpyridine complexes containing a pyrrole-tagged dpa ligand have been synthesized and their electrochemical properties studied, revealing stable and electroactive polymer films upon immobilization on an electrode.[12] The electropolymerization of these complexes can lead to the formation of catalytically active species.[12]

Structural Data

X-ray crystallography is a crucial technique for elucidating the precise coordination environment in dpa complexes.[2] A geometric analysis of first-row transition metal complexes with dpa and halogen ligands has revealed common geometries such as octahedral, square-planar, and tetrahedral.[5] The bite angle of the chelating dpa ligand (Npy-M-Npy) is a key parameter that influences the overall geometry and reactivity of the complex.[2]

| Complex Type | Geometry | Typical Npy-M-Npy Bite Angle | Reference |

| First-Row Transition Metals | Octahedral, Square-planar, Tetrahedral | Varies significantly from ideal angles | [5] |

| Mononuclear dpaH Complexes | Non-planar | Varies | [2] |

Applications

The unique properties of dpa metal complexes have led to their exploration in a variety of applications.

Catalysis

Dpa complexes have shown promise as catalysts in various organic transformations.[5] For instance, copper(I)-dipyridylamine derivatives have been investigated for their use in photoredox catalysis, such as the chlorosulfonylation of styrene.[13] Palladium-polyoxovanadates incorporating dpa have been used as heterogeneous catalysts for the oxidation of benzylic hydrocarbons.[14]

Drug Development and Biological Activity

The interaction of dpa complexes with biological macromolecules has been a fertile area of research, with potential applications in drug development.

-

Antitumor Activity: Several platinum(II) and palladium(II) complexes of dpa with amino acids have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines.[15] For example, some L-alanine complexes showed lower ID50 values against P388 lymphocytic leukemia cells than cisplatin.[15] A copper(II) complex containing ibuprofen and dpa has demonstrated promising in vitro antitumor activity against human breast cancer cell lines, which is believed to be mediated by increased oxidative stress.[7]

-

Antibacterial Activity: Cadmium(II) complexes of dpa have shown significant antibacterial activity against various bacterial strains.[16][17]

-

DNA and Protein Binding: The mode of action of these biologically active complexes often involves interaction with DNA and proteins. Studies have shown that dpa complexes can bind to calf thymus DNA, likely through non-covalent interactions.[15] A copper-ibuprofen-dpa complex was found to bind to bovine serum albumin (BSA) and intercalate between the base pairs of calf-thymus DNA.[7]

Materials Science

The ability of dpa to form stable complexes with a variety of metals has been exploited in materials science.[6] These complexes are being investigated for their potential use in:

-

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The directional bonding and bridging capabilities of dpa make it a suitable building block for these materials, which have applications in gas storage and separation.[6]

-

Organic Electronics: Dipyridylamine and its derivatives are being explored for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs).[6]

Experimental Protocols

General Procedure for the Synthesis of a [M(dpa)Cl₂] Complex

This protocol is a generalized representation based on common synthetic methodologies.

-

Ligand Dissolution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol).

-

Metal Salt Addition: To the stirred solution of the ligand, add a solution of the metal salt (e.g., MCl₂, 1 mmol) in the same solvent (10 mL).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether. If no precipitate forms, reduce the volume of the solvent under vacuum until a solid is obtained.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or solvent mixture.

Characterization Techniques

-

Spectroscopy:

-

FT-IR: To identify the coordination of the dpa ligand to the metal center, typically observed by a shift in the N-H and C=N stretching frequencies.

-

UV-Vis: To study the electronic transitions within the complex.

-

NMR (¹H, ¹³C): To elucidate the structure of the complex in solution.

-

-

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

-

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

-

Cyclic Voltammetry: To investigate the redox properties of the metal complex.

Conclusion

The coordination chemistry of this compound is a rich and expanding field.[2][3][4] The ligand's versatility in terms of coordination modes and its ability to form stable complexes with a wide range of metals have made it a valuable tool for chemists.[2][5] The diverse applications of dpa-metal complexes in catalysis, drug development, and materials science highlight the ongoing importance of this ligand.[5][6][7][13][15] Future research is likely to uncover new coordination behaviors and applications for this remarkable "gift that keeps on giving" to coordination chemistry.[2][3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Towards targeted cancer therapy: Synthesis, characterization, and biological activity of a new Cu(II)-ibuprofen-2,2'-dipyridylamine metal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ruthenium terpyridine complexes containing a pyrrole-tagged this compound ligand-synthesis, crystal structure, and electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring catalytic activity modulations: photoredox catalysis with substituted copper( i )-dipyridylamine derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03337J [pubs.rsc.org]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Some potential antitumor this compound Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monomeric mixed cadmium-2,2'-dipyridylamine complex derived from ferrocenecarboxylic acid: Structural, electrochemical and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,2'-Dipyridylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipyridylamine (DPA) is a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and as a precursor in the synthesis of pharmacologically active molecules.[1][2] Its unique structure, featuring two pyridine rings linked by a secondary amine, allows it to act as a flexible ligand, forming stable complexes with a variety of metal ions. A thorough understanding of its spectroscopic properties is paramount for its characterization, quality control, and for elucidating the structure of its derivatives and metal complexes. This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the analysis of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to aid researchers in their laboratory practices.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 222 °C at 50 mm Hg |

| Appearance | White to light yellow powder/crystal |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet of doublets | 2H | Protons ortho to the ring nitrogen |

| ~7.5 | Triplet of doublets | 2H | Protons para to the ring nitrogen |

| ~6.8 | Doublet | 2H | Protons meta to the ring nitrogen |

| ~6.7 | Triplet | 2H | Protons ortho to the bridging amine |

| ~9.5 | Singlet (broad) | 1H | NH proton |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Carbon atoms attached to the ring nitrogen |

| ~148 | Carbon atoms ortho to the bridging amine |

| ~137 | Carbon atoms para to the ring nitrogen |

| ~117 | Carbon atoms meta to the ring nitrogen |

| ~112 | Carbon atoms ortho to the ring nitrogen |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

-

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 1580-1610 | C=C and C=N Stretch | Pyridine Ring |

| 1420-1480 | C-C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aromatic Amine |

| 700-850 | C-H Bending (out-of-plane) | Aromatic |

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[4]

ATR Method:

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.[4]

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~250 | Ethanol | π → π |

| ~300 | Ethanol | π → π |

Note: The exact λmax values and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction (autozero) on the spectrophotometer over the desired wavelength range.

-

Sample Measurement: Rinse and fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation.

Table 5: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 171 | Molecular ion [M]⁺ |

| 172 | Isotopic peak due to ¹³C |

Note: The fragmentation pattern can be complex and depends on the ionization technique used.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid like this compound, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample molecules. Common techniques include Electron Ionization (EI) for volatile compounds or soft ionization techniques like ESI for less volatile or thermally labile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions.

-

Spectrum Generation: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Applications in Drug Development and Research

The spectroscopic techniques detailed in this guide are crucial for various stages of research and development involving this compound:

-

Structural Verification: Confirming the identity and structure of synthesized this compound and its derivatives.

-

Purity Assessment: Detecting and quantifying impurities.

-

Reaction Monitoring: Following the progress of reactions involving this compound.

-

Coordination Chemistry: Characterizing the formation and structure of metal complexes with this compound, which is relevant for the development of new catalysts and materials.[6]

-

Biochemical Studies: Investigating the interaction of this compound-based compounds with biological macromolecules.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. By presenting key quantitative data in a structured format and detailing experimental protocols with clear visual workflows, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding and application of these spectroscopic techniques are essential for advancing research and leveraging the full potential of this important chemical scaffold.

References

2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (DPA) and its derivatives represent a versatile class of compounds with significant applications across various scientific disciplines. Their unique structural motif, characterized by two pyridine rings linked by a secondary amine, allows for a rich coordination chemistry, making them valuable ligands in the development of novel metal complexes.[1] These derivatives have garnered considerable interest in medicinal chemistry, materials science, and catalysis due to their diverse and tunable properties.

In the realm of medicinal chemistry, DPA derivatives have been extensively investigated for their potential as anticancer and antimicrobial agents.[2][3] Their ability to chelate metal ions, such as platinum and ruthenium, is a key feature in the design of metallodrugs that can interact with biological targets like DNA.[2][4] Furthermore, the photophysical properties of DPA-based metal complexes, particularly their luminescence, have opened avenues for their use in bioimaging and as photosensitizers.[5][6] In materials science, these compounds are explored for applications in organic light-emitting diodes (OLEDs) and as catalysts in various organic transformations. This technical guide provides an in-depth overview of the synthesis, key properties, and applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and its Derivatives

The synthesis of the parent this compound can be achieved through several methods. A common approach involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of a strong base.[7] Another method is the heating of pyridine with sodium amide.[1] Derivatives can be prepared by substitution on the amine nitrogen or on the pyridine rings.

A general synthetic workflow for preparing this compound (Hdpa) and a subsequent metal complex is outlined below.

Experimental Protocols

Synthesis of this compound (Hdpa) [7]

-

A mixture of 10g of 2-aminopyridine and 20g of potassium tert-butoxide in 200ml of benzene is placed in a 500ml flask and refluxed.[7]

-

After 2 hours, 10ml of 2-chloropyridine is added to the reaction mixture.[7]

-

The mixture is then refluxed for an additional 72 hours.[7]

-

After cooling, the benzene is removed using a rotary evaporator.[7]

-

100ml of H2O and 150ml of CH2Cl2 are added to the resulting reddish-brown product.[7]

-

The CH2Cl2 layer is extracted, and the aqueous layer is extracted several more times with 100ml portions of CH2Cl2.[7]

-

Anhydrous magnesium sulfate is added to the combined CH2Cl2 solution and left for 24 hours to remove water.[7]

-

The magnesium sulfate is filtered off, and the CH2Cl2 is removed by rotary evaporation.[7]

-

The crude product is recrystallized from a CH2Cl2/n-hexane mixture to yield reddish-brown crystals of this compound.[7]

Properties and Applications

Anticancer Activity

This compound derivatives, particularly their platinum(II) and palladium(II) complexes, have shown significant potential as anticancer agents.[2] These complexes often exert their cytotoxic effects through interaction with DNA, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis.[4][8]

The general proposed mechanism of action for some platinum-based DPA complexes involves their ability to bind to DNA.

The cytotoxic activity of these compounds is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A common workflow for evaluating the anticancer activity of these compounds is depicted below.

Table 1: Anticancer Activity of Selected this compound Complexes

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| [Pd(dipy)(ala)]Cl | P388 lymphocytic leukemia | < Cisplatin | [2] |

| [Pt(dipy)(ala)]Cl | P388 lymphocytic leukemia | < Cisplatin | [2] |

| [Pd(dipy)(gly)]Cl | P388 lymphocytic leukemia | > Cisplatin | [2] |

| [Pt(dipy)(gly)]Cl | P388 lymphocytic leukemia | > Cisplatin | [2] |

ala = L-alanine, gly = glycine

Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds.[10]

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.[10]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9][10][11]

-

Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9][10][11]

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[9][11]

Antimicrobial Activity

Metal complexes of this compound have also demonstrated promising antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular processes upon complexation with the metal ion.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of a Ruthenium(II) Complex of this compound

| Compound | Microorganism | MIC (µg/mL) |

| --INVALID-LINK--4 | S. aureus | >0 |

| --INVALID-LINK--4 | K. pneumoniae | >0 |

| --INVALID-LINK--4 | MRSA | >0 |

| --INVALID-LINK--4 | MDR K. pneumoniae | 0 |

Note: A value of '>0' indicates some level of activity was observed, while '0' indicates no activity. The exact MIC values were not provided in the abstract.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [12]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.[13]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[12]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Photophysical Properties

Rhenium(I) and Ruthenium(II) complexes incorporating this compound and its derivatives often exhibit interesting photophysical properties, including luminescence.[5][14] These properties are highly dependent on the nature of the substituents on the DPA ligand and the metal center. The luminescence typically arises from metal-to-ligand charge transfer (MLCT) or intraligand (IL) excited states.[14][15]

Table 3: Photophysical Properties of a Rhenium(I) Complex with a DPA Derivative

| Compound | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Re(CO)3Cl(tppd)] | 516 | 0.04 | 42 | [5] |

tppd = N,N,N′,N′-tetrakis(2-pyridyl)-p-phenylenediamine

The workflow for characterizing the photophysical properties of these complexes generally involves the following steps:

Experimental Protocol: Luminescence Quantum Yield and Lifetime Measurement [16][17][18]

-

Quantum Yield Determination: The luminescence quantum yield (Φ) is typically determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)3]2+ in aerated water, Φ = 0.028). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

-

Lifetime Measurement: Luminescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or other time-resolved spectroscopic techniques. The sample is excited with a pulsed light source (e.g., a laser), and the decay of the emission intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime.[17][18]

Conclusion

This compound derivatives have established themselves as a significant class of compounds with a broad spectrum of properties and applications. Their facile synthesis and versatile coordination chemistry allow for the development of a wide array of metal complexes with tailored functionalities. The quantitative data presented herein on their anticancer and antimicrobial activities highlight their potential in drug discovery and development. Furthermore, their intriguing photophysical properties continue to be an active area of research for applications in sensing, imaging, and materials science. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the potential of these remarkable compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Some potential antitumor this compound Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, cytotoxic, and DNA binding studies of some platinum (II) complexes of 1,2-diamine and alpha-diimine with 2-pyridinecarboxylate anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Luminescence of ruthenium(II) polypyridyls: evidence for intercalative binding to Z-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]

The Multifaceted Biological Activities of 2,2'-Dipyridylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (dpa) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, primarily owing to their potent metal-chelating properties and diverse biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and other biological effects of dpa compounds, with a particular focus on their metal complexes. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities

The biological activities of this compound compounds are broad, with the most extensively studied areas being their efficacy as anticancer and antimicrobial agents. The ability of the dpa ligand to form stable complexes with a variety of transition metals, such as platinum, palladium, copper, cobalt, and ruthenium, often results in a significant enhancement of these biological effects compared to the free ligand.

Anticancer Activity

Metal complexes of this compound have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The proposed mechanisms of action are multifactorial and include interaction with DNA, induction of oxidative stress, and modulation of key signaling pathways leading to apoptosis.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ID50) values for various this compound metal complexes against several cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 / ID50 (µM) | Reference |

| [Pd(dipy)(L-ala)]Cl | P388 lymphocytic leukemia | < Cisplatin | [1] |

| [Pt(dipy)(L-ala)]Cl | P388 lymphocytic leukemia | < Cisplatin | [1] |

| [Pd(dipy)(gly)]Cl | P388 lymphocytic leukemia | > Cisplatin | [1] |

| [Pt(dipy)(gly)]Cl | P388 lymphocytic leukemia | > Cisplatin | [1] |

| Silver-perylenediimide-dpa complex (PDI-3) | HeLa (cervical) | Moderate | [2] |

| Copper-perylenediimide-dpa complex (PDI-4) | HeLa (cervical) | Moderate | [2] |

| Di-2-picolylamine (DPA) | HepG2 (liver) | 1591 | [3] |

| Ruthenium(III) complex 1 | HCC70 (breast) | Low µM range | [4] |

| Ruthenium(III) complex 1 | HeLa (cervical) | Low µM range | [4] |

| Ruthenium(III) complex 2 | HCC70 (breast) | Low µM range | [4] |

| Ruthenium(III) complex 2 | HeLa (cervical) | Low µM range | [4] |

| Copper(II) complex 2 | HeLa (cervical) | 5.65 | [5] |

| Copper(II) complex 2 | HepG2 (liver) | 3.66 | [5] |

| Copper(II) complex 10 | MCF-7 (breast) | 6.41 | [5] |

| Platinum(II) complex 22 | HeLa (cervical) | 64.7 | [5] |

Antimicrobial Activity

This compound and its metal complexes have also been shown to possess significant activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of cellular processes and integrity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazo[1,2-a]pyridin-3-amine 1g | S. aureus ATCC 13709 | 3.91 | [6] |

| Imidazo[1,2-a]pyridin-3-amine 2g | S. aureus ATCC 13709 | 3.91 | [6] |

| Imidazo[1,2-a]pyridin-3-amine 1g | MRSA ATCC 33591 | 3.91 | [6] |

| Imidazo[1,2-a]pyridin-3-amine 2g | MRSA ATCC 33591 | 3.91 | [6] |

| Imidazo[1,2-a]pyridin-3-amine 1g | S. epidermidis ATCC 35983 | 7.81 | [6] |

| Imidazo[1,2-a]pyridin-3-amine 2g | S. epidermidis ATCC 35983 | 7.81 | [6] |

| Ruthenium(II/III) Complex | S. aureus | Active | [7] |

| Ruthenium(II/III) Complex | K. pneumoniae | Active | [7] |

| Ruthenium(II/III) Complex | MRSA | Active | [7] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12 | 0.2-1.3 | [7] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli R2-R4 | 0.2-1.3 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[8][9][10][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Disc Diffusion Assay for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[12][13][14][15][16]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Test compound solutions at known concentrations

-

Standard antibiotic discs (positive control)

-

Solvent (negative control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile cotton swab to create a lawn of growth.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface. Ensure the discs are placed at least 24 mm apart.

-

Incubation: Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

-

Data Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.

DNA Binding and Cleavage Assay

These assays are used to investigate the interaction of compounds with DNA, a key target for many anticancer drugs.

DNA Binding (UV-Visible Spectroscopy): [17]

-

Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Prepare solutions of the test compound at various concentrations.

-

Titrate the DNA solution with increasing concentrations of the test compound.

-

Record the UV-Visible absorption spectrum after each addition.

-

Analyze the changes in the absorption spectra (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine the mode and strength of binding. The intrinsic binding constant (Kb) can be calculated from the titration data.

DNA Cleavage (Agarose Gel Electrophoresis): [17][18][19][20][21]

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a buffer.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction by adding a loading buffer.

-

Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

-

Perform electrophoresis to separate the different forms of DNA (supercoiled, nicked circular, and linear).

-

Visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and/or linear forms indicates DNA cleavage activity.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound compounds are underpinned by their ability to modulate critical cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key proposed mechanisms.

Apoptosis Induction via Oxidative Stress and Bax/Bcl-2 Modulation

Many this compound metal complexes induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade and ultimately, programmed cell death.[22][23][24][25][26]

References

- 1. Some potential antitumor this compound Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemlett.com [jchemlett.com]

- 6. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. canvaxbiotech.com [canvaxbiotech.com]

- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. microbenotes.com [microbenotes.com]

- 15. youtube.com [youtube.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. DNA binding, cleavage, catalytic, magnetic active; 2,2–bipyridyl based d-f hetero binuclear Gd(III), Cu(II) complexes and their Electrochemical, fluorescence studies - Arabian Journal of Chemistry [arabjchem.org]

- 18. Double-strand DNA cleavage by copper complexes of 2,2'-dipyridyl with electropositive pendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA binding and cleavage properties of a newly synthesised Ru(II)-polypyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of cobalt and chromium ions on bcl-2, bax, caspase-3, and caspase-8 expression in human U937 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

A Century of Coordination: The Historical Development of 2,2'-Dipyridylamine in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized over a century ago, 2,2'-Dipyridylamine (dpaH) has emerged from a niche chemical curiosity to a versatile and widely employed ligand in modern coordination chemistry. Its unique structural features, including multiple protonation states and the ability to adopt numerous coordination modes, have made it a cornerstone in the development of novel metal complexes with diverse applications. This technical guide provides a comprehensive overview of the historical development of this compound research, from its initial synthesis to its contemporary applications in catalysis, materials science, and drug development.

The Genesis of a Ligand: Early Synthetic Approaches

The story of this compound begins in the early 20th century, with its first reported synthesis by A. E. Chichibabin and O. A. Zeide in 1914.[1][2][3] Their pioneering work, published in the Journal of the Russian Physical Chemical Society, laid the foundation for all subsequent research on this important molecule.[2][3] Shortly after, in 1916, Steinhäuser and Dieplder reported an alternative synthetic route.[1]

The Chichibabin Synthesis (1914)

Conceptual Experimental Protocol:

A mixture of 2-aminopyridine and a suitable base, such as potassium tert-butoxide, is refluxed in an inert solvent like benzene. To this mixture, 2-chloropyridine is added, and the reaction is continued under reflux for an extended period. The workup typically involves extraction and recrystallization to yield the this compound product.[4]

Steinhäuser and Dieplder's Method (1916)

Steinhäuser and Dieplder's 1916 work provided an alternative approach and included the synthesis of an Hg(I) complex of this compound, marking an early entry into its coordination chemistry.[1]

Evolution of Coordination Chemistry

The first deliberate use of this compound as a chelating ligand for transition metals was reported in 1957 with divalent cobalt and copper complexes.[1] This marked a turning point, initiating decades of research into the rich and varied coordination chemistry of dpaH.

The versatility of this compound as a ligand stems from several key features:[1]

-

Multiple Protonation States: The amine proton can be readily removed, allowing the ligand to act as a neutral donor (dpaH) or an anionic donor (dpa⁻).

-

Diverse Coordination Modes: this compound can adopt at least nine distinct coordination modes, enabling the formation of mononuclear, dinuclear, and trinuclear complexes.[1] These modes range from simple monodentate coordination to complex bridging arrangements.[1]

-